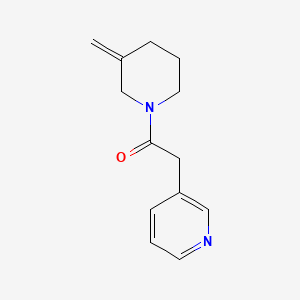

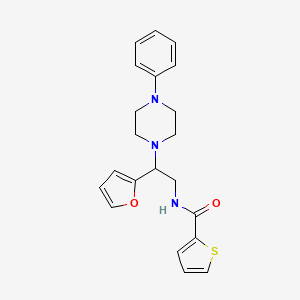

![molecular formula C20H16FN3O3S2 B2517659 3-氟-4-甲氧基-N-(2-甲基-5-(噻唑并[5,4-b]吡啶-2-基)苯基)苯磺酰胺 CAS No. 896679-60-0](/img/structure/B2517659.png)

3-氟-4-甲氧基-N-(2-甲基-5-(噻唑并[5,4-b]吡啶-2-基)苯基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-fluoro-4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and a heterocyclic system. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemical and biological properties of related benzenesulfonamide derivatives.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the formation of the sulfonamide linkage and the construction of the heterocyclic system. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involves the creation of a thiazole ring and its subsequent attachment to the benzenesulfonamide moiety . Similarly, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides for COX-2 inhibition involves the formation of an oxazole ring . These methods could potentially be adapted for the synthesis of the compound , with modifications to incorporate the specific fluorine and methoxy substituents.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For instance, the introduction of a fluorine atom in COX-2 inhibitors has been shown to enhance selectivity and potency . The presence of a thiazole ring, as seen in kynurenine 3-hydroxylase inhibitors, is associated with high-affinity binding to the target enzyme . The specific arrangement of substituents around the benzenesulfonamide core in the compound of interest would likely influence its binding affinity and selectivity for biological targets.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their substituents. For example, the Schiff base derived from benzenesulfonamide can exhibit tautomerism, which is relevant for its photochromic and thermochromic properties . The reactivity of the compound may also be influenced by the presence of the fluorine and methoxy groups, which can affect the electron distribution and reactivity of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of electron-withdrawing or electron-donating groups can affect the acidity, solubility, and stability of the compound. For instance, the high acidity of the fluorophenol moiety in fluorescent probes is attributed to the electron-withdrawing effect of the fluorine atoms . The compound of interest, with its fluorine and methoxy substituents, would likely exhibit unique solubility and stability characteristics relevant to its biological application.

科学研究应用

- 研究人员已探索了包括该化合物在内的吲哚衍生物的抗病毒潜力。 例如,6-氨基-4-异丁氧基-1H-吲哚-2-羧酸甲酯对流感A病毒表现出抑制作用 .

- 此外,4-烷基-1-(5-氟-3-苯基-1H-吲哚-2-羰基)硫代氨基脲衍生物对柯萨奇病毒B4表现出强效的抗病毒作用 .

抗病毒活性

总之,3-氟-4-甲氧基-N-(2-甲基-5-(噻唑并[5,4-b]吡啶-2-基)苯基)苯磺酰胺在各种生物学环境中具有潜力。 需要进一步的研究来充分阐明其治疗应用和作用机制 . 如果你有任何具体的问题或需要进一步的细节,请随时提问! 😊

作用机制

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound might interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

It’s known that indole derivatives can affect a broad range of biochemical pathways due to their wide spectrum of biological activities . Therefore, it’s plausible that this compound could also affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

Given the wide range of biological activities associated with similar compounds , it’s likely that this compound could have diverse molecular and cellular effects.

属性

IUPAC Name |

3-fluoro-4-methoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O3S2/c1-12-5-6-13(19-23-16-4-3-9-22-20(16)28-19)10-17(12)24-29(25,26)14-7-8-18(27-2)15(21)11-14/h3-11,24H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNGDQRKNSDZHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

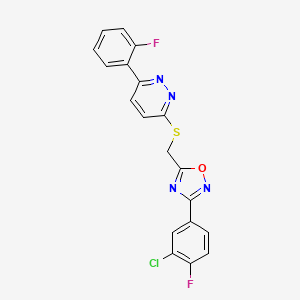

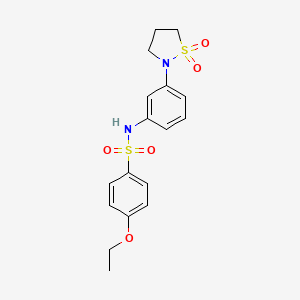

![N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2517576.png)

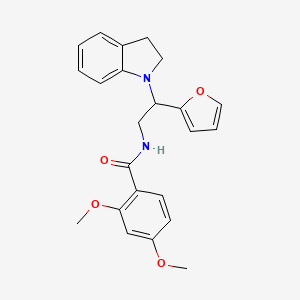

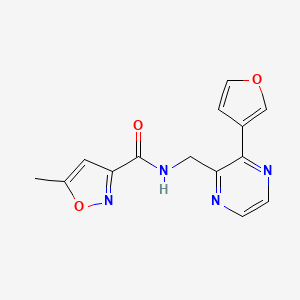

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2517584.png)

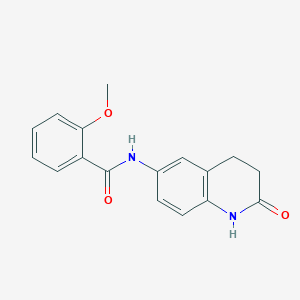

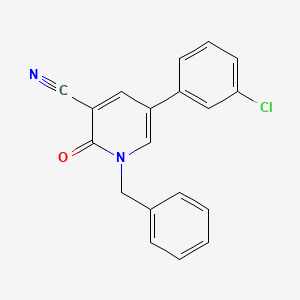

![N-[(4-Fluorophenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide](/img/structure/B2517585.png)

![N-(4-ethylphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2517586.png)

![N-mesityl-2-((6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2517592.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopentane-1-carboxylic acid](/img/structure/B2517597.png)